molecular formula C₂₈H₃₆FNaO₁₁ B1140666 Dexamethasone β-D-Glucuronide Sodium Salt CAS No. 105088-08-2

Dexamethasone β-D-Glucuronide Sodium Salt

Cat. No.: B1140666
CAS No.: 105088-08-2
M. Wt: 590.57
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Mechanism of Action

Target of Action

Dexamethasone β-D-Glucuronide Sodium Salt (DBGSS) primarily targets the glucocorticoid receptor . This receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are a class of corticosteroids . DBGSS also exhibits affinity for other steroid hormone receptors, including the mineralocorticoid receptor, androgen receptor, and progesterone receptor .

Mode of Action

DBGSS acts as a glucocorticoid receptor agonist . It binds to and activates the glucocorticoid receptor, initiating downstream signaling pathways . The activation of these pathways results in a wide range of physiological effects .

Biochemical Pathways

The activation of the glucocorticoid receptor by DBGSS affects several biochemical pathways. These include the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor and interleukin-6 . Furthermore, DBGSS demonstrates inhibitory properties against nuclear factor kappa B, a transcription factor involved in inflammation . Moreover, DBGSS has been shown to impede the production of nitric oxide and cyclooxygenase-2 induced by lipopolysaccharide .

Pharmacokinetics

It’s known that dexamethasone, from which dbgss is derived, is 6-hydroxylated by cyp3a4 to 6α- and 6β-hydroxydexamethasone . Dexamethasone is reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and can also be converted back to dexamethasone by Corticosteroid 11-beta-dehydrogenase isozyme 1 . These metabolic processes may influence the ADME properties of DBGSS.

Result of Action

The result of DBGSS’s action at the molecular and cellular level is the inhibition of pro-inflammatory cytokine production . This leads to a reduction in inflammation and associated symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dexamethasone β-D-Glucuronide Sodium Salt involves the glucuronidation of dexamethasone. This process typically requires the use of glucuronic acid derivatives and specific catalysts under controlled conditions to ensure the formation of the β-D-glucuronide linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Dexamethasone β-D-Glucuronide Sodium Salt undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products: The primary product of hydrolysis is dexamethasone, which retains its pharmacological activity .

Scientific Research Applications

Comparison with Similar Compounds

  • Prednisolone β-D-Glucuronide Sodium Salt
  • Hydrocortisone β-D-Glucuronide Sodium Salt
  • Betamethasone β-D-Glucuronide Sodium Salt

Comparison: Dexamethasone β-D-Glucuronide Sodium Salt is unique due to its high potency and specific enzymatic cleavage mechanism, which allows for targeted drug delivery. Compared to similar compounds, it exhibits a more prolonged anti-inflammatory effect and higher receptor affinity .

Biological Activity

Dexamethasone β-D-Glucuronide Sodium Salt is a glucuronide derivative of dexamethasone, a potent synthetic glucocorticoid. This compound exhibits significant biological activity primarily through its conversion to dexamethasone in the body, which allows it to exert anti-inflammatory and immunosuppressive effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound operates mainly as a prodrug. Upon administration, it is metabolized into dexamethasone, which binds to glucocorticoid receptors (GR) in various tissues. This binding initiates a cascade of biological processes:

  • Anti-inflammatory Effects : Dexamethasone inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6), reducing inflammation and associated symptoms.
  • Gene Expression Modulation : The compound alters gene expression related to immune responses and inflammation, enhancing its therapeutic efficacy.
  • Interaction with Drug Metabolizing Enzymes : It influences cytochrome P450 enzymes involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .

In Vitro Studies

In vitro studies have demonstrated that this compound interacts with various enzymes, particularly β-glucuronidase, which is crucial for the metabolism of glucuronides. This interaction can influence the pharmacological effects and safety profiles of the compound.

Animal Studies

A study involving neonatal rats indicated that early exposure to dexamethasone (and by extension its glucuronide form) modulated hepatic expression of genes involved in bile acid metabolism. The results showed significant alterations in bile acid kinetics and lipid composition in the biliary system following treatment with dexamethasone .

ParameterControl GroupDexamethasone Group
Bile Flow (mL/h)0.50 ± 0.050.52 ± 0.06
Cholesterol Concentration (mg/mL)1.20 ± 0.101.50 ± 0.15*
Bile Acid Output Rate (µmol/h)10.0 ± 1.012.5 ± 1.2*

*Significant difference (p < 0.05)

Clinical Implications

This compound has been explored for its potential in treating inflammatory conditions due to its ability to deliver dexamethasone with reduced systemic side effects compared to direct administration . Its unique glucuronidation pattern enhances solubility and bioavailability, making it a valuable compound for targeted therapeutic applications.

Case Studies

  • Rheumatoid Arthritis : A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis, demonstrating significant reductions in joint inflammation and pain compared to baseline measurements.
  • Asthma Management : Another study evaluated its use in asthma patients experiencing acute exacerbations, showing improved lung function and decreased reliance on rescue inhalers after treatment.

Properties

CAS No.

105088-08-2

Molecular Formula

C₂₈H₃₆FNaO₁₁

Molecular Weight

590.57

Synonyms

(11β,16α)-9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl β-D-Glucopyranosiduronic Acid Sodium Salt; 

Origin of Product

United States

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